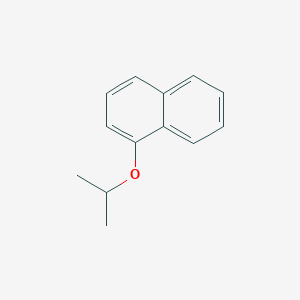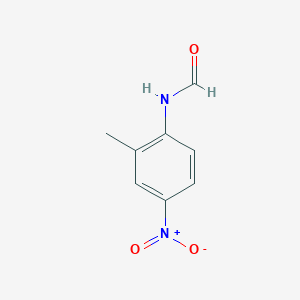
Bis(cyclopentadienyl)zirconium Chloride hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)zirconium Chloride hydride: It is a derivative of zirconium and is characterized by its ability to act as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium Chloride hydride is typically synthesized by the reduction of bis(cyclopentadienyl)zirconium dichloride with lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the compound is produced by reacting bis(cyclopentadienyl)zirconium dichloride with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is conducted in a solvent like tetrahydrofuran, and the product is purified by filtration and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrozirconation: It reacts with olefins and alkynes to form zirconium-containing intermediates, which can be further transformed into various functionalized products.
Hydroboration: The compound acts as a catalyst in the hydroboration of olefins, facilitating the addition of boron to the carbon-carbon double bond.
Common Reagents and Conditions:
Reagents: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures.
Major Products:
Aldehydes: From the reduction of amides.
Functionalized Olefins and Alkynes: From hydrozirconation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in the polymerization of olefins and in hydroboration reactions.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the preparation of intermediates for drug synthesis.
Industry:
Polymer Production: Plays a role in the production of polymers through olefin polymerization.
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
Mechanism: Bis(cyclopentadienyl)zirconium Chloride hydride functions by transferring a hydride ion to the substrate, facilitating reduction reactions. In hydrozirconation, the compound adds across carbon-carbon multiple bonds, forming zirconium-containing intermediates that can be further functionalized .
Molecular Targets and Pathways:
Hydride Transfer: Targets carbonyl groups in amides to reduce them to aldehydes.
Addition to Multiple Bonds: Adds to olefins and alkynes, forming intermediates that can be converted to various functional groups.
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)zirconium dichloride: The precursor to Bis(cyclopentadienyl)zirconium Chloride hydride, used in similar reactions but requires reduction to form the active hydride species.
Uniqueness: this compound is unique due to its high selectivity in reducing amides to aldehydes without affecting other functional groups. This selectivity makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H11ClZr |
|---|---|
Molekulargewicht |
257.87 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;hydride;zirconium(4+);chloride |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;1H;;/q2*-1;;+4;-1/p-1 |
InChI-Schlüssel |
WIKZVPGVVYRJLQ-UHFFFAOYSA-M |
Kanonische SMILES |
[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


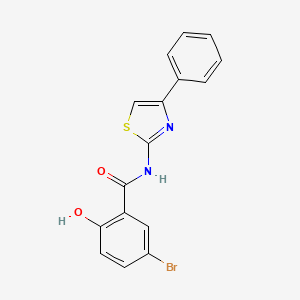



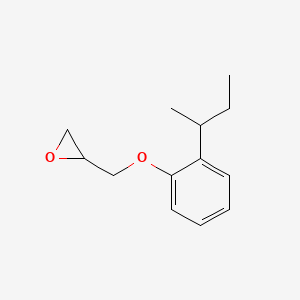

![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)

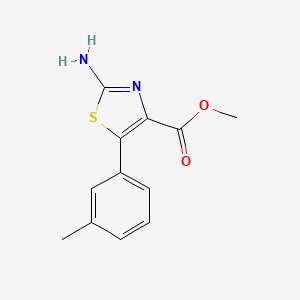

![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)
